(R)-Ethyl 3-(bromomethyl)hexanoate
CAS No.: 1956435-91-8
Cat. No.: VC2895713
Molecular Formula: C9H17BrO2
Molecular Weight: 237.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1956435-91-8 |
---|---|
Molecular Formula | C9H17BrO2 |
Molecular Weight | 237.13 g/mol |
IUPAC Name | ethyl (3R)-3-(bromomethyl)hexanoate |
Standard InChI | InChI=1S/C9H17BrO2/c1-3-5-8(7-10)6-9(11)12-4-2/h8H,3-7H2,1-2H3/t8-/m1/s1 |
Standard InChI Key | HYWPILIRWIBGKA-MRVPVSSYSA-N |
Isomeric SMILES | CCC[C@H](CC(=O)OCC)CBr |
SMILES | CCCC(CC(=O)OCC)CBr |
Canonical SMILES | CCCC(CC(=O)OCC)CBr |
Introduction
Chemical Structure and Properties
Structural Features
(R)-Ethyl 3-(bromomethyl)hexanoate possesses a linear carbon backbone with a bromomethyl group and an ethyl ester functionality. The compound's structure includes a chiral center at the 3-position with the R configuration, which is critical for its biological activity and applications in asymmetric synthesis .
The structure can be represented by the following SMILES notation:
CCCC@HCBr
And by the InChI notation:
InChI=1S/C9H17BrO2/c1-3-5-8(7-10)6-9(11)12-4-2/h8H,3-7H2,1-2H3/t8-/m1/s1
The InChIKey, which serves as a unique identifier for the compound, is:
HYWPILIRWIBGKA-MRVPVSSYSA-N
Chemical Properties
(R)-Ethyl 3-(bromomethyl)hexanoate exhibits several important chemical properties that influence its reactivity and applications. The compound contains an ester group that can undergo hydrolysis to form the corresponding carboxylic acid, and a bromine atom that serves as a good leaving group in nucleophilic substitution reactions .
Table 1: Key Chemical Properties of (R)-Ethyl 3-(bromomethyl)hexanoate
Property | Value | Reference |
---|---|---|
Molecular Formula | C9H17BrO2 | |
Molecular Weight | 237.13 g/mol | |
XLogP3-AA | 2.9 | |
Hydrogen Bond Donor Count | 0 | |
Hydrogen Bond Acceptor Count | 2 | |
Rotatable Bond Count | 7 | |
Exact Mass | 236.04119 Da |
The compound's XLogP3-AA value of 2.9 indicates moderate lipophilicity, suggesting reasonable membrane permeability which is an important consideration in drug development . The absence of hydrogen bond donors and the presence of two hydrogen bond acceptors influence its solubility profile and interactions with biological targets .
Physical Properties
(R)-Ethyl 3-(bromomethyl)hexanoate possesses several physical properties that are important for its handling, storage, and applications in chemical synthesis and research.
Table 2: Physical Properties of (R)-Ethyl 3-(bromomethyl)hexanoate
The boiling point of 251.1±23.0 °C indicates that the compound is a high-boiling liquid or solid at room temperature, which affects its handling and purification methods . The density of 1.2±0.1 g/cm³ suggests that it is slightly denser than water, which could influence separation techniques in synthesis and purification processes .
Applications
Biocatalysis
(R)-Ethyl 3-(bromomethyl)hexanoate serves as an important reagent in biocatalytic reactions, where enzymes or whole cells are utilized to facilitate chemical transformations. This application is particularly valuable in the field of green chemistry, where the aim is to reduce environmental impact by using biological systems instead of traditional chemical methods.
Biocatalytic processes involving this compound often achieve high stereoselectivity and efficiency under mild conditions, making them environmentally friendly alternatives to conventional chemical synthesis methods. These processes typically involve the use of specific enzymes that can recognize and act upon the compound's chiral center, enabling selective transformations that would be difficult to achieve using traditional chemical approaches.
Pharmaceutical Synthesis
One of the most significant applications of (R)-Ethyl 3-(bromomethyl)hexanoate is as a key intermediate in the synthesis of Brivaracetam, an antiepileptic drug that modulates sodium and potassium ion channels in neuronal cells. Brivaracetam functions by reducing neuronal hyperexcitability, thereby controlling seizures in patients with epilepsy.
The use of (R)-Ethyl 3-(bromomethyl)hexanoate in the synthesis pathway allows for more efficient and stereoselective production of Brivaracetam, highlighting its importance in medicinal chemistry. The stereoselective nature of the synthesis is crucial, as the biological activity of Brivaracetam is dependent on its specific stereochemical configuration.
Supplier | Package Size | Purity | Price | Reference |
---|---|---|---|---|
CymitQuimica | 100 mg | Not specified | 1,776.00 € | |
CymitQuimica | 250 mg | Not specified | 3,460.00 € | |
BIOFOUNT | 25 mg | 97% | ¥ 2,327.50 |
The relatively high price of this compound reflects its specialized nature and importance in research and pharmaceutical synthesis . The availability in different package sizes allows researchers to purchase appropriate quantities for their specific needs, from small-scale experiments to larger synthesis projects .
Research Findings
Synthetic Routes and Optimization
Recent studies have focused on developing efficient synthetic routes to Brivaracetam using (R)-Ethyl 3-(bromomethyl)hexanoate as a key intermediate. These research efforts have aimed at optimizing reaction conditions to maximize yield while minimizing by-products, thereby streamlining the synthesis process and reducing the environmental impact.
The optimized synthesis routes have demonstrated improvements in several key parameters:
These optimizations highlight the ongoing research interest in (R)-Ethyl 3-(bromomethyl)hexanoate and its applications in pharmaceutical synthesis.
Biocatalytic Applications
Research into the biocatalytic applications of (R)-Ethyl 3-(bromomethyl)hexanoate has revealed its potential in various enzymatic transformations. Studies have shown that specific enzymes can selectively catalyze reactions at the compound's reactive sites, enabling transformations that would be challenging using traditional chemical methods.
These biocatalytic approaches offer several advantages:
-
Higher stereoselectivity
-
Milder reaction conditions
-
Reduced environmental impact
-
Potential for one-pot multi-step transformations
The ongoing research in this area continues to expand the utility of (R)-Ethyl 3-(bromomethyl)hexanoate in various chemical and pharmaceutical applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume